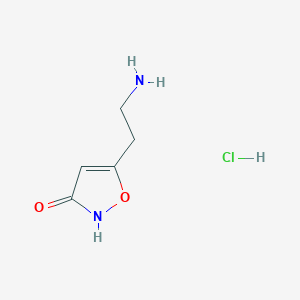

5-(2-Aminoethyl)isoxazol-3-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Aminoethyl)isoxazol-3-ol hydrochloride is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Aminoethyl)isoxazol-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an isoxazole derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated isoxazole derivative.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride exhibits promising antimicrobial properties. Its derivatives have been synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that modifications in the isoxazole structure can lead to enhanced antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has been explored for its antitumor properties. In vitro studies have shown that certain derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have been reported to inhibit COX-1, a target associated with cancer progression and inflammation .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | Activity Observed |

|---|---|---|

| Vitale et al. (2014) | OVCAR-3 (ovarian cancer) | 20-fold more potent than lead compound |

| Shaw et al. (2012) | Colon 38, CT-26 (colon tumors) | Significant cytotoxic activity |

| Kalirajan et al. (2012) | Hep2 (laryngeal carcinoma) | Notable antioxidant and anticancer effects |

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. Studies involving animal models have indicated that the compound can modulate glutamate receptors, potentially offering therapeutic benefits in neurodegenerative diseases . This aspect is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

Case Study: Development of Antibacterial Agents

A study conducted on the synthesis of various isoxazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that specific substitutions on the isoxazole ring significantly improved antibacterial potency, paving the way for new drug formulations .

Case Study: Cancer Therapeutics

In another case study focusing on anticancer agents, researchers synthesized a series of derivatives based on this compound. The findings revealed substantial inhibitory effects on tumor growth in preclinical models, suggesting a viable path for further clinical development .

Mecanismo De Acción

The mechanism of action of 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA uptake inhibitor, which can enhance the inhibitory effects of GABA in the central nervous system . This mechanism is particularly relevant for its potential anticonvulsant and antidepressant activities.

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole: The parent compound of the isoxazole family, known for its wide range of biological activities.

5-Amino-3-(tert-butyl)isoxazole: A similar compound with different substituents that can exhibit unique biological properties.

Uniqueness

5-(2-Aminoethyl)isoxazol-3-ol hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct biological activities and therapeutic potential. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

5-(2-Aminoethyl)isoxazol-3-ol hydrochloride is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its effects, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been primarily investigated for its antimicrobial and antitumor properties. Research indicates that it may function as an effective agent against various pathogens and cancer cell lines.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent , particularly against certain bacterial strains. In a study evaluating its efficacy, this compound demonstrated significant inhibitory effects on microbial growth, suggesting its potential use in treating infections caused by resistant strains .

Antitumor Activity

In terms of antitumor activity, this compound has been evaluated against several cancer cell lines. Notably, it exhibited cytotoxic effects comparable to established chemotherapeutic agents. For instance, in vitro studies revealed that this compound induced apoptosis in human breast adenocarcinoma cells (MCF-7) and melanoma cells (MEL-8) in a dose-dependent manner .

The biological activity of this compound can be attributed to several mechanisms:

- GABA Receptor Modulation : The compound's structural similarities with known GABA receptor agonists suggest it may modulate GABAergic signaling pathways, which are critical in various neurological processes .

- Induction of Apoptosis : Flow cytometry assays have shown that the compound can activate apoptotic pathways, increasing levels of pro-apoptotic markers such as p53 and caspase-3 in cancer cells .

- Inhibition of Key Enzymes : Preliminary studies indicate that this compound may inhibit specific enzymes involved in tumor growth and proliferation, although further research is needed to elucidate these pathways fully.

In Vitro Studies

A series of in vitro experiments have assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| MEL-8 | 12.78 | Apoptosis induction |

| U-937 (leukemia) | 10.50 | Cell cycle arrest |

These findings highlight the compound's potential as a therapeutic agent against multiple cancer types .

Antimicrobial Efficacy

In antimicrobial studies, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that this compound could be a viable candidate for further development as an antimicrobial agent .

Propiedades

IUPAC Name |

5-(2-aminoethyl)-1,2-oxazol-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c6-2-1-4-3-5(8)7-9-4;/h3H,1-2,6H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWYFEPJLKWIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.